molecular formula C26H22N2O5 B11830053 Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate

Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate

Cat. No.: B11830053
M. Wt: 442.5 g/mol
InChI Key: QBUCBPNPTIQRCP-UHFFFAOYSA-N
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Description

Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a quinoline moiety, a benzyloxy group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamate ester through a reaction with benzyl chloroformate and ammonia .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate is unique due to its complex structure, which combines a quinoline moiety with a benzyloxy group and a carbamate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler carbamate derivatives .

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

benzyl N-[2-oxo-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]carbamate

InChI

InChI=1S/C26H22N2O5/c29-22(15-27-26(31)33-17-19-9-5-2-6-10-19)20-11-13-23(25-21(20)12-14-24(30)28-25)32-16-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,27,31)(H,28,30)

InChI Key

QBUCBPNPTIQRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CNC(=O)OCC4=CC=CC=C4)C=CC(=O)N3

Origin of Product

United States

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